2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, bromophenyl groups, and an imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-amino-4-hydroxy-6-(4-bromophenyl)-4H-chromene-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)amino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol
- 2-{(E)-[(4-bromophenyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its chromene core and the presence of both amino and hydroxyl groups
Properties
Molecular Formula |
C23H15Br2N3O2 |
---|---|
Molecular Weight |
525.2 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[(4-bromophenyl)iminomethyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H15Br2N3O2/c24-15-3-1-13(2-4-15)22-18-9-14(12-28-17-7-5-16(25)6-8-17)20(29)10-21(18)30-23(27)19(22)11-26/h1-10,12,22,29H,27H2 |
InChI Key |
UGFYPCHXFAYJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C(=C3)C=NC4=CC=C(C=C4)Br)O)OC(=C2C#N)N)Br |
Origin of Product |
United States |
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